molecular formula C11H15NO B1343966 3-(2,4-Dimethylphenoxy)azetidine CAS No. 954223-20-2

3-(2,4-Dimethylphenoxy)azetidine

Cat. No.: B1343966
CAS No.: 954223-20-2
M. Wt: 177.24 g/mol
InChI Key: ZMNUOQXUCNXUSA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can also yield functionalized azetidine derivatives .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclocondensation reactions in alkaline aqueous media, utilizing microwave irradiation for efficiency . The use of copper catalysts in multicomponent reactions is also common in industrial settings due to the mild conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Functionalized azetidines with various substituents.

Scientific Research Applications

3-(2,4-Dimethylphenoxy)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an amino acid surrogate in peptide synthesis.

    Medicine: Explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of materials with unique properties, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring structure. This strain-driven reactivity allows it to interact with various molecular targets, facilitating the formation of new bonds and functional groups . The compound’s unique reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.

Uniqueness: 3-(2,4-Dimethylphenoxy)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity under various conditions. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-4-11(9(2)5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUOQXUCNXUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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